C24 Sphingomyelin
Overview
Description
Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It is composed of a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group. Sphingomyelin is crucial for maintaining cell membrane integrity and stability, and it plays a significant role in signal transduction and cellular communication .
Mechanism of Action
Target of Action
C24 Sphingomyelin primarily targets the plasma membrane of mammalian cells . It resides in the outer leaflet of the plasma membrane and plays a crucial role in governing cholesterol and the lateral organization of the plasma membrane .
Mode of Action
This compound interacts uniquely with cholesterol, influencing the lateral organization in asymmetric membranes . Molecular dynamics simulations suggest that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, favoring cholesterol in the inner leaflet .
Biochemical Pathways
This compound impacts several biochemical pathways. It suppresses the formation of microdomains in the plasma membrane . This suppression is believed to be due to the partitioning of cholesterol into the inner leaflet . The presence of this compound in the outer leaflet of the plasma membrane can lead to cholesterol asymmetry .
Pharmacokinetics
It is known that this compound resides primarily in the outer leaflet of the plasma membrane .
Result of Action
The presence of this compound in the outer leaflet of the plasma membrane suppresses the formation of submicron domains in the plasma membrane . This unique interaction with cholesterol regulates the lateral organization in asymmetric membranes, potentially generating cholesterol asymmetry .
Action Environment
The action of this compound is influenced by its environment. For instance, in the plasma membrane of human erythrocytes, where a mixture of C24 and C16 sphingolipids is present, cholesterol still prefers the inner leaflet . This suggests that the presence of other sphingolipids can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .
Subcellular Localization
This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The process involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase. The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase .
Industrial Production Methods
Industrial production of sphingomyelin typically involves extraction from natural sources, such as porcine brain or red blood cells. The extraction process includes lipid extraction using organic solvents, followed by purification through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Sphingomyelin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by sphingomyelinases, resulting in the formation of ceramide and phosphorylcholine.
Oxidation and Reduction: Involves the conversion of sphingomyelin to ceramide and other sphingolipid metabolites.
Common Reagents and Conditions
Hydrolysis: Sphingomyelinases are the primary enzymes used for hydrolysis reactions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Ceramide: A key product formed from the hydrolysis of sphingomyelin.
Sphingosine-1-phosphate: Formed through further metabolism of ceramide.
Scientific Research Applications
Sphingomyelin has diverse applications in scientific research, including:
Comparison with Similar Compounds
Sphingomyelin is unique compared to other sphingolipids due to its specific structure and functions. Similar compounds include:
Ceramide: A metabolite of sphingomyelin involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid derived from sphingomyelin metabolism, involved in cell survival and migration.
Phosphatidylserine: Another phospholipid found in cell membranes, involved in cell signaling and apoptosis.
Sphingomyelin’s unique ability to form lipid rafts and its role in signal transduction make it distinct from other sphingolipids and phospholipids .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPUVGSSDPBMD-XTAIVQBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347426 | |
Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60037-60-7 | |
Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.